molecular formula C15H16ClNO2 B5851296 3-(3-CHLOROBUT-2-EN-1-YL)-6-METHOXY-2-METHYLQUINOLIN-4-OL CAS No. 88655-01-0

3-(3-CHLOROBUT-2-EN-1-YL)-6-METHOXY-2-METHYLQUINOLIN-4-OL

Cat. No.: B5851296
CAS No.: 88655-01-0
M. Wt: 277.74 g/mol
InChI Key: LFMUZMATFKTJPN-WTKPLQERSA-N
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Description

3-(3-Chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorobut-2-en-1-yl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common method involves the alkylation of a quinoline derivative with 3-chlorobut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobut-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobut-2-en-1-yl derivatives: Compounds with similar chlorobut-2-en-1-yl groups but different core structures.

    Methoxyquinolines: Quinolines substituted with methoxy groups at different positions.

    Methylquinolines: Quinolines with methyl groups at various positions.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(Z)-3-chlorobut-2-enyl]-6-methoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-9(16)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)18/h4-5,7-8H,6H2,1-3H3,(H,17,18)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMUZMATFKTJPN-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CC=C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)C/C=C(/C)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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